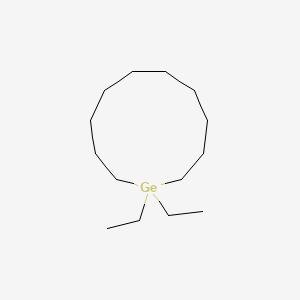
1,1-Diethylgermacycloundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethylgermacycloundecane is a chemical compound with the molecular formula C14H30Ge It is a member of the germacycloundecane family, which are organogermanium compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethylgermacycloundecane typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+2Et2Mg→Ge(Et)2+2MgCl2
The product, this compound, is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethylgermacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various substituted germacycloundecanes
Wissenschaftliche Forschungsanwendungen
1,1-Diethylgermacycloundecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 1,1-Diethylgermacycloundecane involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethylgermacycloundecane
- 1,1-Diethylgermacyclododecane
- 1,1-Diethylgermacyclononane
Comparison
1,1-Diethylgermacycloundecane is unique due to its specific molecular structure, which imparts distinct chemical properties Compared to similar compounds, it has a higher reactivity towards oxidation and substitution reactions
Eigenschaften
CAS-Nummer |
56438-29-0 |
|---|---|
Molekularformel |
C14H30Ge |
Molekulargewicht |
271.02 g/mol |
IUPAC-Name |
1,1-diethyl-germacycloundecane |
InChI |
InChI=1S/C14H30Ge/c1-3-15(4-2)13-11-9-7-5-6-8-10-12-14-15/h3-14H2,1-2H3 |
InChI-Schlüssel |
POYQBOZBVPABLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge]1(CCCCCCCCCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


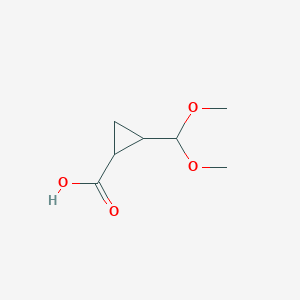


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
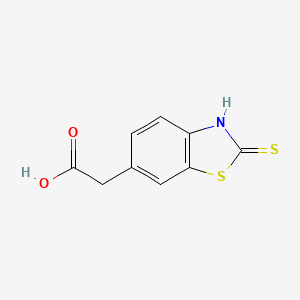
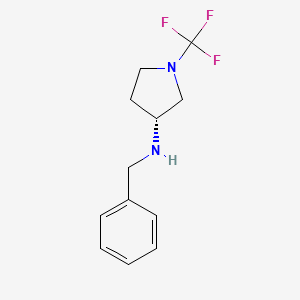
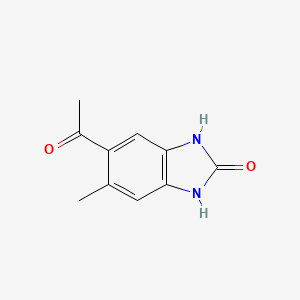
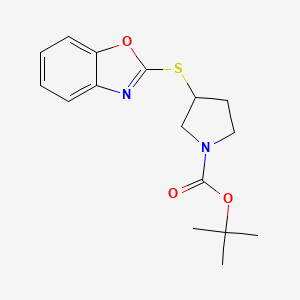

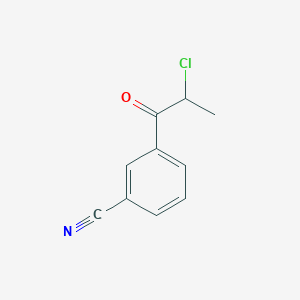
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)


![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
